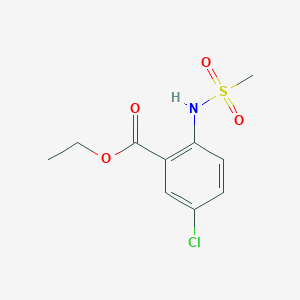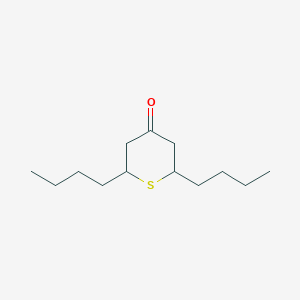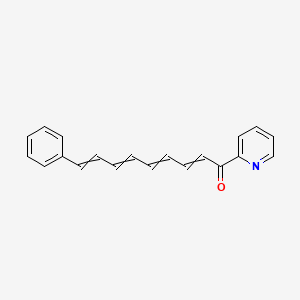
9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, a pyridinyl group, and a series of conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one typically involves the use of cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions.
Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: In the materials science industry, it is used in the synthesis of polymers and other advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target. The conjugated double bonds and aromatic rings allow for π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(pyridin-2-yl)propan-2-one
- 1-(pyridin-4-yl)ethan-1-one
- 1-phenyl-2-(pyridin-2-yl)ethan-1-ol
Comparison: Compared to these similar compounds, 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of organic semiconductors or advanced materials .
Properties
CAS No. |
90137-54-5 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
9-phenyl-1-pyridin-2-ylnona-2,4,6,8-tetraen-1-one |
InChI |
InChI=1S/C20H17NO/c22-20(19-15-10-11-17-21-19)16-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h1-17H |
InChI Key |
UEQKEIBDJHWBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
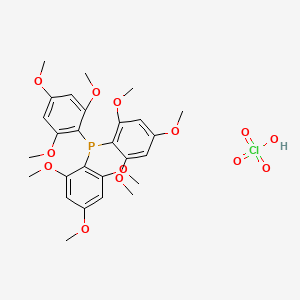

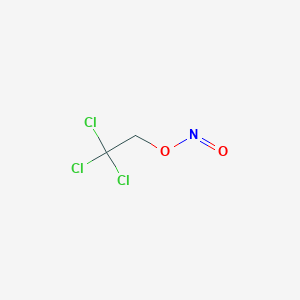
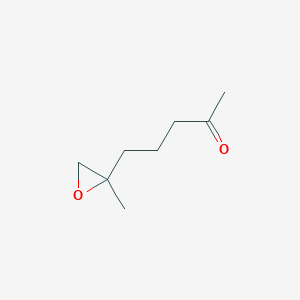
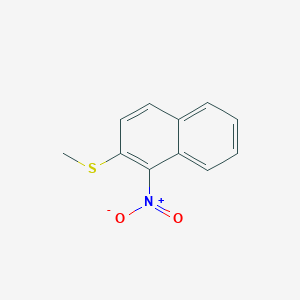
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

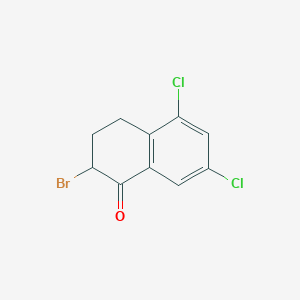
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
